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molecular formula C11H10BrNS B8485213 2-(5-Bromo-4-methyl-thiophen-2-yl)-6-methyl-pyridine

2-(5-Bromo-4-methyl-thiophen-2-yl)-6-methyl-pyridine

Cat. No. B8485213
M. Wt: 268.17 g/mol
InChI Key: NWNJULSUNJLBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08110580B2

Procedure details

Add 2.0 M lithium diisopropylamide (9.76 mL, 19.52 mmol) to a −78° C. solution of 2-bromo-3-methyl-thiophene (2.0 mL, 17.75 mmol) and THF (30 mL). After 45 minutes add ZnCl2 (0.5 M in THF, 39.0 mL, 19.50 mmol) and stir the solution for 30 min. Add 2-bromo-6-methyl-pyridine (2.4 mL, 21.29 mmol) and Pd(PPh3)4 (0.50 g, 0.44 mmol). Warm the solution to ambient temperature and stir for 2 h. Wash the reaction with saturated NH4Cl solution (20 mL). Wash the aqueous layer with CH2Cl2 (30 mL). Combine the organic layers, wash with saturated NH4Cl solution (20 mL), dry over Na2SO4, filter and concentrate. Purify the resulting residue by silica gel column chromatography (10%-20% EtOAc/hexane gradient) to furnish the title compound (2.34 g, 49%). LC-ES/MS m/z (79Br/81Br) 267.7/269.5 (M+H)+.
Quantity
9.76 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
39 mL
Type
catalyst
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Four
Yield
49%

Identifiers

REACTION_CXSMILES
C([N-]C(C)C)(C)C.[Li+].[Br:9][C:10]1[S:11][CH:12]=[CH:13][C:14]=1[CH3:15].Br[C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([CH3:23])[N:18]=1>[Cl-].[Cl-].[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1COCC1>[Br:9][C:10]1[S:11][C:12]([C:17]2[CH:22]=[CH:21][CH:20]=[C:19]([CH3:23])[N:18]=2)=[CH:13][C:14]=1[CH3:15] |f:0.1,4.5.6,^1:30,32,51,70|

Inputs

Step One
Name
Quantity
9.76 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
2 mL
Type
reactant
Smiles
BrC=1SC=CC1C
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.4 mL
Type
reactant
Smiles
BrC1=NC(=CC=C1)C
Step Three
Name
Quantity
39 mL
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Four
Name
Quantity
0.5 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir the solution for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stir for 2 h
Duration
2 h
WASH
Type
WASH
Details
Wash
CUSTOM
Type
CUSTOM
Details
the reaction with saturated NH4Cl solution (20 mL)
WASH
Type
WASH
Details
Wash the aqueous layer with CH2Cl2 (30 mL)
WASH
Type
WASH
Details
Combine the organic layers, wash with saturated NH4Cl solution (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify the resulting residue by silica gel column chromatography (10%-20% EtOAc/hexane gradient)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C=C(S1)C1=NC(=CC=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.34 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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